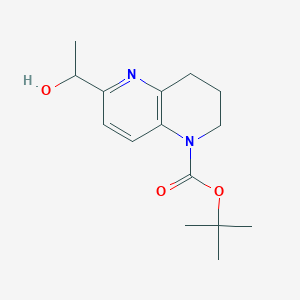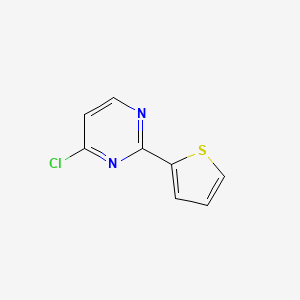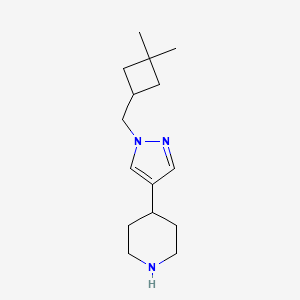
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is a complex organic compound featuring a piperidine ring, a pyrazole ring, and a dimethylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 1-(3,3-Dimethylcyclobutyl)-1H-pyrazole
- 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
Uniqueness
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is unique due to the presence of the 3,3-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]piperidine |
InChI |
InChI=1S/C15H25N3/c1-15(2)7-12(8-15)10-18-11-14(9-17-18)13-3-5-16-6-4-13/h9,11-13,16H,3-8,10H2,1-2H3 |
InChI Key |
DDYBYMAGXNDSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


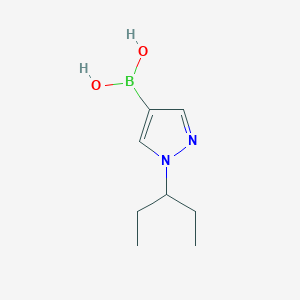
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
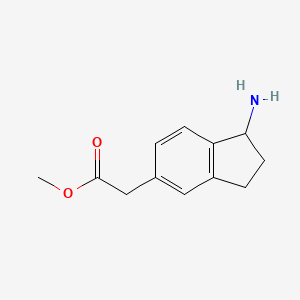
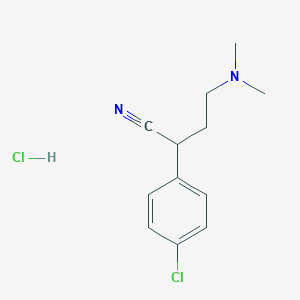
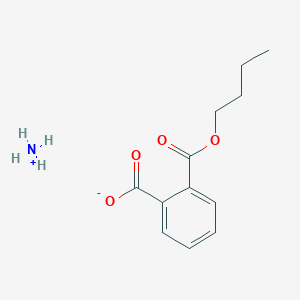
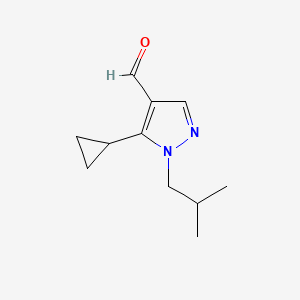
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
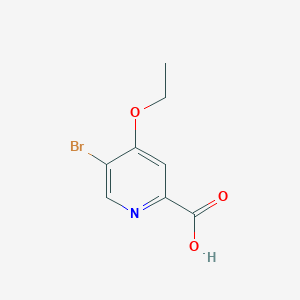
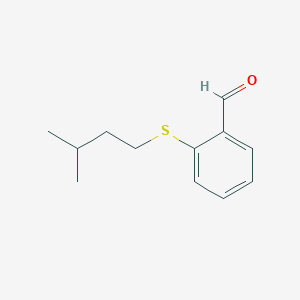
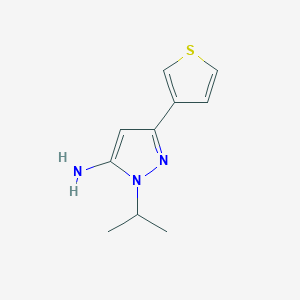
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
